8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers
CAS No.:
Cat. No.: VC18134577
Molecular Formula: C9H17Cl2F3N2
Molecular Weight: 281.14 g/mol
* For research use only. Not for human or veterinary use.
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers -](/images/structure/VC18134577.png)
Specification
Molecular Formula | C9H17Cl2F3N2 |
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Molecular Weight | 281.14 g/mol |
IUPAC Name | 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C9H15F3N2.2ClH/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7;;/h6-8H,1-5,13H2;2*1H |
Standard InChI Key | AVTAEZGLZDVKDK-UHFFFAOYSA-N |
Canonical SMILES | C1CC2CC(CC1N2CC(F)(F)F)N.Cl.Cl |
Introduction
Structural and Chemical Identity
The core structure of this compound derives from the 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic system featuring a nitrogen atom at the 8-position. Substitution at this nitrogen with a 2,2,2-trifluoroethyl group introduces electronegativity and steric bulk, while the 3-position is functionalized with an amine group. The dihydrochloride salt form enhances solubility and stability, critical for practical applications .
Molecular Formula and Weight
Stereochemical Considerations
The bicyclo[3.2.1]octane framework imposes rigid geometry, resulting in distinct exo and endo diastereomers. The patent literature indicates that synthetic routes often yield mixtures, such as a 25:75 exo:endo ratio observed in related intermediates . The amine group’s position on the bicyclic system further amplifies stereochemical diversity, necessitating advanced chromatographic or crystallographic methods for separation .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 8-azabicyclo[3.2.1]octane derivatives typically involves cyclization and functionalization steps. A patented method (WO1999029690A1) outlines the preparation of analogous compounds through the following sequence :
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Cyclization: Formation of the bicyclic core via intramolecular reactions.
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Functionalization: Introduction of the trifluoroethyl group via alkylation.
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Reduction: Conversion of a cyano intermediate to the amine using reagents like lithium borohydride or catalytic hydrogenation.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.
Table 1: Representative Synthetic Steps from Patent WO1999029690A1
Step | Reaction | Conditions | Outcome |
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1 | Cyclization of nitrile precursor | Sodium chloride, ambient temperature | 3-Cyano intermediate |
2 | Reduction with Mg/MeOH | 0°C to ambient | Epimeric mixture (exo:endo = 25:75) |
3 | Salt formation | HCl in methanol | Dihydrochloride salt |
Challenges in Diastereomer Control
The reduction step is stereochemically critical. For example, magnesium-mediated reduction in methanol preferentially forms the endo isomer, while borohydride methods may alter this ratio . The inability to fully resolve diastereomers complicates purity assessments, necessitating rigorous analytical validation.
Physicochemical Properties
Experimental and Calculated Data
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Polar Surface Area (PSA): 23.47 Ų (indicative of moderate permeability)
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Solubility: Enhanced in aqueous media due to dihydrochloride salt form; exact values require empirical determination.
Analytical and Regulatory Considerations
Characterization Techniques
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